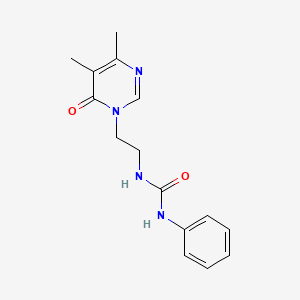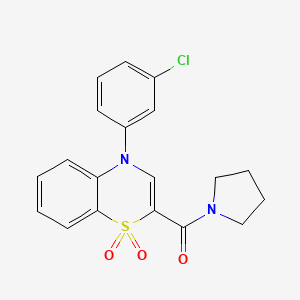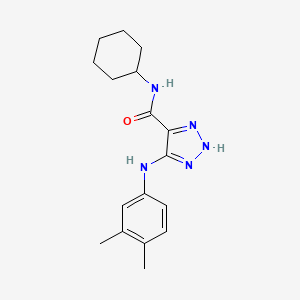
N-cyclohexyl-5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclohexyl-5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of triazole derivatives and has been synthesized using various methods.
Scientific Research Applications
Triazole-based Scaffolds in Drug Design
The molecule N-cyclohexyl-5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a part of the broader category of triazole derivatives, which have found significant applications in the design of biologically active compounds. One such application is in the development of peptidomimetics or triazole-based scaffolds, which have been instrumental in creating collections of compounds with potential biological activities. A notable example includes the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, employed for the preparation of triazole-containing dipeptides acting as turn inducers and triazoles active as HSP90 inhibitors, showcasing significant potential in drug design and discovery (Ferrini et al., 2015).
Heterocyclic Chemistry and Molecular Synthesis
Triazole derivatives are pivotal in heterocyclic chemistry, contributing to the synthesis of diverse molecular structures. For example, the synthesis of functionalized amino acid derivatives as new pharmacophores for anticancer agents underscores the versatility of triazole compounds. These derivatives have been evaluated for their in vitro cytotoxicity against human cancer cell lines, demonstrating promising results in ovarian and oral cancers, which highlights the potential of triazole derivatives in the development of new anticancer agents (Kumar et al., 2009).
Catalytic Activity and Chemical Synthesis
The molecule also finds application in catalysis, particularly in the synthesis of cyclic (alkyl)(amino)carbenes and their gold(I) complexes. These complexes have been shown to catalyze hydroamination reactions efficiently, expanding the scope for the synthesis of 1,2-dihydroquinoline derivatives and related nitrogen-containing heterocycles. Such catalytic activities facilitate the development of novel synthetic methodologies, contributing significantly to chemical synthesis (Zeng et al., 2009).
properties
IUPAC Name |
N-cyclohexyl-5-(3,4-dimethylanilino)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-11-8-9-14(10-12(11)2)18-16-15(20-22-21-16)17(23)19-13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3,(H,19,23)(H2,18,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYHYFQZMZLUSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NNN=C2C(=O)NC3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-(2-methoxyacetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2749202.png)
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide](/img/structure/B2749204.png)
![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyridine-3-carboxylic acid](/img/structure/B2749206.png)
![4-chloro-N-((9s,10s)-12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)benzamide](/img/structure/B2749207.png)

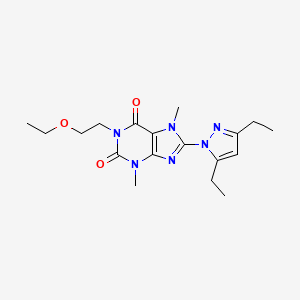
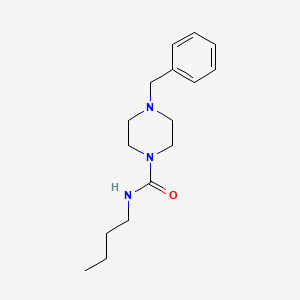

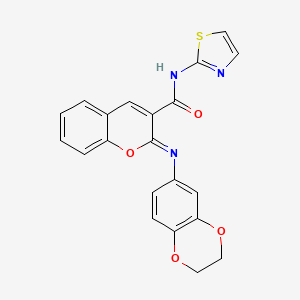
![N-(2-cyano-2-methylethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-ethylpropanamide](/img/structure/B2749218.png)
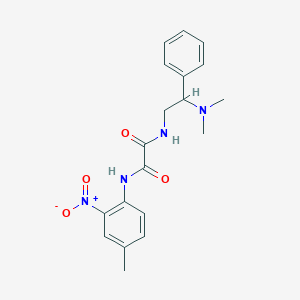
![3-amino-6-(3,4-dimethoxybenzyl)-N-(4-methoxybenzyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2749221.png)
